molecular formula C7H9N3O B7723201 N'-hydroxy-2-pyridin-3-ylethanimidamide

N'-hydroxy-2-pyridin-3-ylethanimidamide

Cat. No.: B7723201
M. Wt: 151.17 g/mol
InChI Key: ZEONASHSZKLJGT-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . This compound is known for its unique structure, which includes a pyridine ring, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N’-hydroxy-2-pyridin-3-ylethanimidamide can be achieved through several routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically takes place in toluene, with iodine and tert-butyl hydroperoxide (TBHP) acting as promoters. This method is advantageous due to its mild and metal-free conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and efficiency.

Chemical Reactions Analysis

N’-hydroxy-2-pyridin-3-ylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced using reagents like halogens or alkyl groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amides or acids.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N’-hydroxy-2-pyridin-3-ylethanoic acid, while reduction could produce N’-hydroxy-2-pyridin-3-ylethylamine.

Scientific Research Applications

N’-hydroxy-2-pyridin-3-ylethanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-pyridin-3-ylethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine ring allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

N’-hydroxy-2-pyridin-3-ylethanimidamide can be compared to other similar compounds, such as:

The uniqueness of N’-hydroxy-2-pyridin-3-ylethanimidamide lies in its specific functional groups and the resulting chemical reactivity, which makes it a versatile compound for various applications.

Properties

IUPAC Name

N'-hydroxy-2-pyridin-3-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEONASHSZKLJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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